N'-(3-chloro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide N'-(3-chloro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide
Brand Name: Vulcanchem
CAS No.: 954084-84-5
VCID: VC11896570
InChI: InChI=1S/C22H26ClN3O3/c1-16-8-9-18(14-19(16)23)25-22(28)21(27)24-10-5-11-26-12-13-29-20(15-26)17-6-3-2-4-7-17/h2-4,6-9,14,20H,5,10-13,15H2,1H3,(H,24,27)(H,25,28)
SMILES: CC1=C(C=C(C=C1)NC(=O)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3)Cl
Molecular Formula: C22H26ClN3O3
Molecular Weight: 415.9 g/mol

N'-(3-chloro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide

CAS No.: 954084-84-5

Cat. No.: VC11896570

Molecular Formula: C22H26ClN3O3

Molecular Weight: 415.9 g/mol

* For research use only. Not for human or veterinary use.

N'-(3-chloro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide - 954084-84-5

Specification

CAS No. 954084-84-5
Molecular Formula C22H26ClN3O3
Molecular Weight 415.9 g/mol
IUPAC Name N'-(3-chloro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide
Standard InChI InChI=1S/C22H26ClN3O3/c1-16-8-9-18(14-19(16)23)25-22(28)21(27)24-10-5-11-26-12-13-29-20(15-26)17-6-3-2-4-7-17/h2-4,6-9,14,20H,5,10-13,15H2,1H3,(H,24,27)(H,25,28)
Standard InChI Key SCQLSVAJRYDKOH-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3)Cl
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3)Cl

Introduction

N'-(3-chloro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide is a synthetic organic compound belonging to the class of amides. It is specifically categorized as a secondary amide due to the presence of an amine group attached to two carbon chains. This compound has garnered significant interest in the scientific community, particularly in pharmacology, due to its potential applications in receptor studies and drug development.

Key Features:

  • Molecular Formula: C22H26ClN3O3

  • Molecular Weight: Approximately 415.9 g/mol

  • CAS Number: 954084-84-5

Structural Characteristics

The compound features a chlorinated aromatic ring and a morpholine moiety, which are crucial for its potential biological activities. The presence of chlorine on the aromatic ring may influence its chemical reactivity and biological interactions compared to other halogenated compounds.

Structural Comparison:

Compound NameStructural FeaturesUnique Aspects
N'-(3-chloro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamideChlorine substitution on the aromatic ringPotential for different biological activity due to chlorine presence
N'-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamideFluorine substitution on the aromatic ringDifferent pharmacokinetic properties compared to chlorine substitution

Synthesis

The synthesis of N'-(3-chloro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide involves multi-step organic reactions. Key starting materials include 3-chloro-4-methylphenylamine and 2-phenylmorpholine. The synthesis typically follows these steps:

  • Starting Materials Preparation: Synthesis begins with the preparation of the necessary starting materials.

  • Coupling Reactions: The amine and morpholine derivatives are coupled using appropriate reagents under controlled conditions.

  • Purification: The final product is purified using techniques such as recrystallization.

Reaction Conditions:

  • Solvents: Dimethyl sulfoxide or acetonitrile may be used.

  • Temperature: Controlled temperatures are essential for optimizing the reaction yield.

Chemical Reactivity

N'-(3-chloro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide can participate in various chemical reactions, including oxidation and reduction. Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The choice of solvent and temperature is critical for optimizing these reactions.

Common Reactions:

Reaction TypeReagents Used
OxidationPotassium permanganate
ReductionLithium aluminum hydride

Biological Activity and Potential Applications

The mechanism of action for this compound primarily involves interactions with specific biological targets such as receptors or enzymes. Detailed studies are necessary to elucidate how it modulates receptor activity or enzyme function. Initial studies suggest that it may influence pathways related to neurotransmitter signaling or other biochemical processes relevant in pharmacology.

Potential Applications:

  • Pharmacology: Potential use in drug development due to its interaction with biological targets.

  • Receptor Studies: Useful for understanding receptor interactions and modulations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator